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Compound of Interest

Compound Name: Foretinib

Cat. No.: B7856092 Get Quote

Foretinib In Vitro Kinase Inhibition: Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the use of Foretinib for in vitro

kinase inhibition experiments.

Frequently Asked Questions (FAQs)
Q1: What is Foretinib and what are its primary targets? A1: Foretinib (also known as

GSK1363089 or XL880) is an orally available, ATP-competitive multi-kinase inhibitor.[1][2] Its

primary targets are the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase

and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][3] It exhibits potent,

nanomolar-level inhibition against these kinases, which are critical drivers of tumor cell growth,

invasion, metastasis, and angiogenesis.[2][4]

Q2: At what concentration should I start my in vitro experiments with Foretinib? A2: For initial

biochemical assays, it is recommended to use a concentration range that brackets the known

IC50 value for your kinase of interest. For Foretinib's primary targets, MET and VEGFR2, the

IC50 values are in the low nanomolar range (0.4 nM and 0.9 nM, respectively).[1] A good

starting point would be a 10-point dose-response curve, with a maximum concentration of 1

µM, using 3-fold or 10-fold serial dilutions. For cell-based assays, higher concentrations may

be required, and IC50 values can range from 29 nM to 165 nM depending on the cell line.[1]
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Q3: How does the ATP concentration in my assay affect Foretinib's apparent potency (IC50)?

A3: Since Foretinib is an ATP-competitive inhibitor, its measured IC50 value is highly

dependent on the ATP concentration in the assay.[1][5] The Cheng-Prusoff equation describes

this relationship, where a higher ATP concentration will lead to a higher apparent IC50 value,

as more inhibitor is required to compete with ATP for the kinase's binding site.[5] For

consistency and better comparison across different studies, it is often recommended to perform

kinase assays at an ATP concentration equal to the Michaelis constant (Km) of the specific

kinase.[6]

Q4: What solvents should I use to dissolve and dilute Foretinib? A4: Foretinib is typically

dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). For the final

assay, this stock is further diluted in the appropriate aqueous assay buffer. Always ensure the

final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells,

including controls, to avoid solvent-induced artifacts.[7]

Kinase Selectivity Profile of Foretinib
The following table summarizes the inhibitory potency (IC50) of Foretinib against a panel of

key receptor tyrosine kinases in cell-free biochemical assays.
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Kinase Target IC50 (nM)

MET 0.4

KDR (VEGFR2) 0.9

Flt-4 (VEGFR3) 2.8

Ron 3.0

Flt-1 (VEGFR1) 6.8

TIE-2 14

PDGFRβ 28

c-Kit 34

PDGFRα 44

FGFR1 >1000

EGFR >3000

Data compiled from multiple sources.[1]

Troubleshooting Guide
Q5: My IC50 value for Foretinib is much higher than the literature values. What could be

wrong? A5: Several factors could contribute to this discrepancy:

High ATP Concentration: As mentioned in Q3, using an ATP concentration significantly above

the Km for the kinase will increase the apparent IC50.[5]

Inactive Kinase: Ensure the kinase enzyme is active. Use a positive control inhibitor and

verify the specific activity of the enzyme lot.

Substrate Issues: The concentration and quality of the peptide or protein substrate can affect

the reaction rate and, consequently, the measured IC50.

Assay Conditions: Factors like incubation time, temperature, and buffer components (e.g.,

MgCl2 concentration) must be optimized and consistent.[8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q6: I am observing high background signal or no inhibition at high Foretinib concentrations.

Why? A6: This can be due to:

Compound Precipitation: Foretinib, like many small molecules, may precipitate out of

solution at high concentrations in aqueous buffers. Visually inspect the wells for any

precipitate.

Assay Interference: At high concentrations, the compound might interfere with the assay

detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). Run a

control where the inhibitor is added to a reaction with no kinase to check for such

interference.

Contaminated Reagents: Ensure all buffers and reagents are free from contamination.

Q7: My dose-response curve is not sigmoidal or has a very shallow slope. How can I fix this?

A7: An abnormal curve shape can indicate several issues:

Incorrect Concentration Range: You may be testing a concentration range that is too narrow

or completely outside the inhibitory range. Widen the range of your serial dilutions.

Off-Target Effects: At very high concentrations, Foretinib might engage secondary targets,

leading to complex dose-response behavior.[9]

Enzyme Autophosphorylation: Some kinases can autophosphorylate, which can consume

ATP and complicate results, especially in assays that measure ATP consumption like Kinase-

Glo.[6] Consider using an assay format that directly measures substrate phosphorylation.

Visualizations & Workflows
Signaling Pathway Inhibition by Foretinib
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Problem:
Unexpected IC50 results

Is [ATP] = Km?

Are controls (0%/100%)
behaving as expected?

Yes

High IC50 expected.
Consider lowering [ATP]

to Km value.

No

Is inhibitor precipitating
at high concentrations?

Yes

Problem with enzyme,
substrate, or buffer.

Verify activity of each component.

No

Lower top concentration.
Check final DMSO %.

Yes

Consider assay interference.
Run inhibitor vs. detection

reagent control.

No

Proceed to next check. Proceed to next check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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